Hexaclororhodiato(III) de amonio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

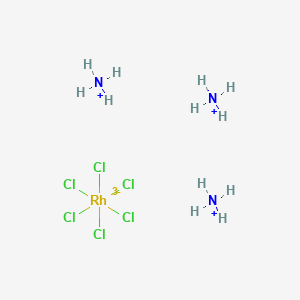

Ammonium hexachlororhodate(III) (NH4Cl3RhO3) is a chemical compound that is used in a wide range of scientific research applications. It is a white, crystalline solid with a formula weight of 346.44 g/mol. It is highly soluble in water and is used as a reagent in various laboratory experiments. It is also used as a catalyst in the synthesis of organic compounds. Ammonium hexachlororhodate(III) has a wide range of applications in the fields of biochemistry, physiology, and analytical chemistry.

Aplicaciones Científicas De Investigación

(NH4)3RhCl6(NH_4)_3RhCl_6(NH4)3RhCl6

, es un compuesto de interés en varios campos de investigación científica debido a sus propiedades únicas. A continuación, se presenta un análisis exhaustivo de sus aplicaciones en diferentes dominios:Sensores Químicos

Finalmente, la sensibilidad del compuesto a los cambios en su entorno lo convierte en un candidato para su uso en sensores químicos. Estos sensores pueden detectar la presencia de productos químicos específicos, lo cual es vital para la monitorización ambiental y el control de procesos industriales.

Cada una de estas aplicaciones aprovecha las propiedades químicas y físicas únicas del hexaclororhodiato(III) de amonio, lo que demuestra su versatilidad e importancia en la investigación científica . La exploración continua de este compuesto probablemente descubra usos aún más innovadores en el futuro.

Safety and Hazards

Direcciones Futuras

Ammonium hexachlororhodate(III) is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It can be used as a precursor for the functionalization of multi-walled carbon nanotubes (MWCNT) with metallic nanoparticles . This suggests potential future directions in the field of nanotechnology and materials science.

Mecanismo De Acción

Target of Action

Ammonium hexachlororhodate(III), also known as Rhodium(III)-ammonium chloride, is a complex compound with the formula (NH4)3RhCl6 It’s known to be used as an intermediate in organic synthesis for the preparation of pharmaceuticals and agrochemicals .

Mode of Action

It’s known that the compound can participate in reactions involving substitution of amine- to acido-ligand . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound can be used as a precursor for the functionalization of multi-walled carbon nanotubes (MWCNT) with metallic nanoparticles

Pharmacokinetics

The compound is slightly soluble in water , which could potentially affect its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

Result of Action

It’s known that the compound can participate in reactions involving substitution of amine- to acido-ligand . More research is needed to describe the molecular and cellular effects of the compound’s action.

Action Environment

The action of Ammonium hexachlororhodate(III) can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Its solubility in water could also influence its action, efficacy, and stability.

Propiedades

IUPAC Name |

triazanium;hexachlororhodium(3-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNYBYILSUWBHM-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12N3Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder, soluble in water; [MSDSonline] |

Source

|

| Record name | Ammonium hexachlororhodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

15336-18-2 |

Source

|

| Record name | Rhodate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium hexachlororhodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)